N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a compound of interest due to its potential biological activity and applications in various fields. This compound features a cyclohexene ring, a pyridine ring, and an oxalamide functional group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves the reaction of cyclohexene derivatives with pyridine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide
- N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide
Uniqueness
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14(15(20)18-13-7-4-9-16-11-13)17-10-8-12-5-2-1-3-6-12/h4-5,7,9,11H,1-3,6,8,10H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRAPJNXFYQFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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